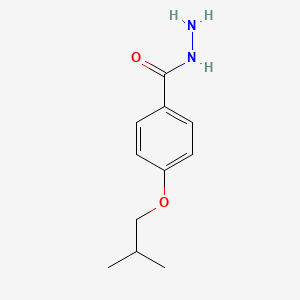

4-Isobutoxybenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-methylpropoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-9(4-6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAFPTCNYPHNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366261 | |

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91430-26-1 | |

| Record name | 4-isobutoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Isobutoxybenzohydrazide

Established Synthetic Pathways for 4-Isobutoxybenzohydrazide

Organic synthesis can be broadly categorized into linear and convergent approaches. rroij.comnumberanalytics.com A linear synthesis builds a molecule sequentially, adding pieces one by one, while a convergent synthesis prepares key fragments independently before combining them in the final stages. fiveable.mekccollege.ac.in

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Sequential, step-by-step construction from a basic starting material (e.g., 4-hydroxybenzoic acid). | Conceptually simple to plan. | Overall yield can be low due to the number of steps; failure at a late stage results in significant loss of material. kccollege.ac.in |

| Convergent | Independent synthesis of key fragments (e.g., methyl 4-isobutoxybenzoate) followed by a final coupling reaction with hydrazine (B178648). | Higher overall yields; more efficient and flexible. fiveable.mekccollege.ac.inuniurb.it | May require more complex initial planning for very elaborate molecules. |

Optimizing reaction parameters is crucial for maximizing product yield and purity while promoting greener chemistry. nih.govrsc.org The synthesis of benzohydrazide (B10538) derivatives is a well-studied reaction, with several parameters that can be tuned for efficiency. derpharmachemica.comumw.eduresearchgate.net

The typical synthesis involves refluxing the corresponding benzoic acid ester with hydrazine hydrate (B1144303). thepharmajournal.com Key variables for optimization include:

Solvent: While the reaction can sometimes be run neat, solvents like ethanol (B145695) are commonly used to ensure homogeneity of the reaction mixture. thepharmajournal.combiointerfaceresearch.com The choice of solvent can influence reaction rate and ease of product isolation.

Temperature: The reaction is typically conducted at reflux temperature to drive the reaction to completion in a reasonable timeframe. biointerfaceresearch.com

Reaction Time: The duration of the reaction is monitored to ensure the complete consumption of the starting ester. Reaction times can be optimized; for instance, in some related syntheses, times have been reduced from 20 hours to 4 hours without a significant drop in conversion by adjusting other parameters. scielo.br Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for benzohydrazide synthesis, often to just a few minutes. thepharmajournal.com

Reagent Stoichiometry: An excess of hydrazine hydrate is often used to ensure the complete conversion of the ester.

By carefully controlling these conditions, the yield and purity of this compound can be significantly improved, making the process more efficient and scalable. umw.eduscialert.net

Table 2: General Optimization Parameters for Benzohydrazide Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Benzoic acid ester, Hydrazine hydrate | Standard starting materials for hydrazide formation. thepharmajournal.comresearchgate.net |

| Solvent | Ethanol, or neat reaction | Ethanol helps to dissolve reactants; neat conditions can also be effective. thepharmajournal.com |

| Temperature | Reflux | Increases reaction rate to ensure timely completion. biointerfaceresearch.com |

| Catalyst | Typically none required | The reaction proceeds readily without a catalyst. |

| Work-up | Cooling, filtration, washing with water | The product often precipitates upon cooling and can be purified by simple washing. thepharmajournal.com |

Advanced Chemical Derivatization Strategies

Derivatization is the chemical modification of a compound to produce a new compound with different properties. numberanalytics.commdpi.com This is a vital technique in analytical chemistry and drug discovery to enhance detectability, modify biological activity, or enable further study. nih.gov this compound, with its reactive hydrazide moiety, is an excellent candidate for various derivatization strategies. thepharmajournal.com

The hydrazide functional group (-CONHNH₂) is a rich platform for chemical modification. One of the most common reactions is condensation with aldehydes and ketones to form hydrazones. thepharmajournal.com These reactions are typically high-yielding and can be used to synthesize large libraries of new compounds for academic screening. derpharmachemica.com

Hydrazone Formation: Reaction of this compound with various substituted aldehydes or ketones yields a series of N'-substituted benzoylhydrazones. These derivatives have been extensively studied for their diverse biological activities. thepharmajournal.combiointerfaceresearch.com

Acylation and Sulfonylation: The terminal amine of the hydrazide can be acylated or sulfonylated to introduce new functional groups, altering the molecule's electronic and steric properties for structure-activity relationship (SAR) studies.

These modifications allow researchers to systematically probe the chemical space around the this compound scaffold.

Stereoselective synthesis is the creation of molecules with a specific three-dimensional arrangement of atoms. thieme.de While this compound itself is achiral, it can be used to synthesize chiral analogs. Chiral hydrazines and their derivatives are important in pharmaceuticals and as chiral auxiliaries. acs.orgrsc.org

Reaction with Chiral Carbonyls: One straightforward approach is to react this compound with a chiral aldehyde or ketone. This reaction forms a pair of diastereomeric hydrazones, which can potentially be separated by chromatography. nih.gov

Asymmetric Hydrogenation of Hydrazones: A more advanced method involves the asymmetric hydrogenation of a prochiral hydrazone derived from this compound. Using a chiral catalyst (e.g., a Nickel-complex) can produce a chiral hydrazine derivative with high enantiomeric excess. acs.orgresearchgate.net

Use of Chiral Building Blocks: Alternatively, analogs can be synthesized starting from chiral precursors. For example, a chiral acid could be coupled with hydrazine to create a chiral hydrazide, or a chiral alcohol could be used in place of isobutanol in the initial synthesis steps to build a chiral analog from the ground up. google.comnih.gov

These methods provide access to enantiomerically pure or enriched analogs of this compound, which is crucial for studying stereospecific interactions in biological systems. rsc.org

Chemical derivatization is a powerful tool to improve the performance of analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govacademicjournals.org The goal is to modify an analyte to enhance its detection (e.g., by making it absorb UV light or fluoresce) or to improve its separation characteristics. numberanalytics.comlibretexts.orgamericanpharmaceuticalreview.com

While hydrazides themselves are often used as derivatizing agents for carbonyl compounds, nih.gov the hydrazide functional group can also be targeted for derivatization to improve its own detectability.

Introducing Chromophores: For enhanced UV-Vis detection, a chromophore (a light-absorbing group) can be attached. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) react with the primary amine of the hydrazide to form a highly absorbing dinitrophenyl (DNP) derivative. libretexts.org

Introducing Fluorophores: For highly sensitive fluorescence detection, a fluorophore can be introduced. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with amines to yield intensely fluorescent sulfonamide derivatives, which can be detected at very low concentrations. libretexts.org

Improving Mass Spectrometry (MS) Signal: Derivatization can also introduce fragments that improve ionization efficiency and provide better signals in HPLC-MS analysis. nih.gov

Table 3: Examples of Derivatizing Agents for Analytical Enhancement

| Reagent Class | Example Reagent | Target Functional Group | Detection Method | Benefit |

|---|---|---|---|---|

| Dinitrophenylating Agents | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary/Secondary Amines | HPLC-UV/Vis | Introduces a strong chromophore for enhanced UV detection. libretexts.org |

| Dansylating Agents | Dansyl Chloride | Primary/Secondary Amines | HPLC-Fluorescence | Creates a highly fluorescent derivative for sensitive detection. libretexts.orgnih.gov |

| Fluorescent Hydrazides | (Used to derivatize carbonyls) | Carbonyls (Aldehydes/Ketones) | HPLC-Fluorescence | While hydrazides are the reagent here, this highlights their role in analytical derivatization. nih.gov |

| Chiral Derivatizing Agents | Marfey's Reagent Variants | Amines | HPLC-UV/Vis | Used to separate enantiomers of chiral amines by forming diastereomers. nih.gov |

Biological Activity Profiling and Pharmacological Investigations of 4 Isobutoxybenzohydrazide

In Vitro Assessment of Biological Potency

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. nih.govuran.ua Benzohydrazide (B10538) derivatives have been explored as inhibitors of various enzymes. For instance, some hydrazones, which can be synthesized from benzohydrazides, have been investigated as monoamine oxidase (MAO) inhibitors. researchgate.net However, there are no specific studies detailing the inhibitory activity of 4-Isobutoxybenzohydrazide against proteases or any other class of enzymes.

Receptor Binding Assays

To determine if a compound interacts with specific receptors in the body, receptor binding assays are crucial. For example, some related chemical structures have been evaluated for their interaction with GABA receptors. However, no data from receptor binding assays for this compound have been reported, leaving its potential targets within the central or peripheral nervous system unknown.

Cellular Assays for Anti-inflammatory Properties

The anti-inflammatory potential of a compound is often assessed using cellular assays that measure the inhibition of inflammatory mediators. While the broader class of hydrazones has been associated with anti-inflammatory effects, specific data from cellular assays investigating the properties of this compound are not available. impactfactor.orgscispace.com Such studies would typically involve measuring the production of cytokines like TNF-α, and interleukins (e.g., IL-6, IL-1β) in immune cells stimulated with inflammatory agents.

Antimicrobial Efficacy Investigations

Many hydrazone derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens. biomedpharmajournal.orgnih.govbiomedpharmajournal.org The general findings suggest that the nature of the substituent on the benzoyl ring can significantly impact the antimicrobial spectrum and potency. However, specific minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against common pathogens are not documented in the available literature.

In Vivo Pharmacological Evaluation in Preclinical Models

Efficacy Studies in Relevant Disease Models

To assess the therapeutic potential of this compound, its efficacy would need to be tested in relevant animal models of disease. Based on the activities of related compounds, this could include models of inflammation, infectious diseases, or neurological disorders. Currently, no such efficacy studies for this compound have been published.

Pharmacokinetic Considerations (Absorption, Distribution, Metabolism, Excretion)

The comprehensive pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), has not been extensively detailed in dedicated in vivo studies. However, a predictive understanding can be constructed by examining the known metabolic pathways of related aromatic hydrazides and the in silico ADME properties of structurally similar compounds.

Absorption: The oral absorption of benzohydrazide derivatives can be influenced by their physicochemical properties. For instance, in silico studies on a library of Isoniazid-Schiff base analogs suggest that many compounds in this class are predicted to have good to moderate water solubility, which would facilitate good oral absorption. researchgate.net The lipophilicity introduced by the isobutoxy group in this compound may enhance its ability to cross biological membranes, potentially leading to favorable absorption characteristics.

Distribution: Once absorbed, a drug's distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues. acs.org The unbound fraction of a drug is what is pharmacologically active and available for distribution into tissues. nih.gov For example, a novel Isoniazid derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was found to have an unbound fraction of 57.9% in a plasma protein binding assay, indicating a significant portion is free to distribute. nih.gov The distribution of benzohydrazides can be widespread. The benzohydrazide scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatives have been designed to target various biological systems, including the central nervous system, which implies an ability to cross the blood-brain barrier. pensoft.net

Metabolism: The metabolism of aromatic hydrazides is a critical determinant of their efficacy and potential toxicity. The liver is the primary site for the metabolism of many xenobiotics, including hydrazide compounds. frontiersin.org A primary metabolic pathway for hydrazides is hydrolysis, catalyzed by amidases, which would cleave this compound into 4-isobutoxybenzoic acid and hydrazine (B178648). frontiersin.org Another major metabolic route for hydrazides like Isoniazid is N-acetylation, mediated by the N-acetyltransferase 2 (NAT2) enzyme. frontiersin.org This pathway could also be relevant for this compound. Subsequent oxidative metabolism of the metabolites can occur. It is noteworthy that for some phenyl hydrazides, such as the neuroprotective compound J147, the hydrazide scaffold has been shown to be exceptionally stable, with its major metabolites contributing to its biological activity. nih.gov Studies on the in vitro microsomal metabolism of other hydrazide-hydrazones have shown that aldehyde-derived hydrazones are susceptible to metabolic hydrolysis, while ketone derivatives can be more stable. medipol.edu.tr

Excretion: The products of metabolism are typically more water-soluble than the parent drug, facilitating their elimination from the body, primarily through the kidneys via urine. The excretion of metabolites of salicylic (B10762653) acid hydrazides has been documented, indicating renal clearance is a significant pathway for this class of compounds. portlandpress.com

Table 1: Predicted ADME Properties of Benzohydrazide Analogs

| Property | Predicted Outcome for Analogs | Reference |

| Oral Absorption | Good to moderate, facilitated by water solubility. | researchgate.net |

| Distribution | Potential for good tissue penetration, including CNS. | pensoft.net |

| Metabolism | Primarily hepatic via hydrolysis and N-acetylation. | frontiersin.org |

| Excretion | Likely renal excretion of metabolites. | portlandpress.com |

This table is based on data from structural analogs and in silico predictions, as direct experimental data for this compound is not available.

Comparative Analysis with Established Reference Compounds and Structural Analogs

The biological activity of this compound can be contextualized through comparative analysis with established drugs and its own structural analogs. The benzohydrazide core is a versatile scaffold, and modifications to the phenyl ring and the hydrazide moiety can significantly influence potency and selectivity.

Structure-activity relationship (SAR) studies on various benzohydrazide series provide insights into the potential of the 4-isobutoxy substitution. For instance, in a series of benzohydrazides evaluated for activity against E. coli ParE, it was found that electron-withdrawing groups on the phenyl ring, such as nitro and carboxyl groups, tended to increase activity, while electron-releasing groups like methyl and methoxy (B1213986) groups decreased it. frontiersin.org The isobutoxy group is generally considered an electron-donating group, which, according to this specific study, might suggest a moderating effect on this particular target. However, SAR is highly dependent on the biological target. In another study on benzohydrazide derivatives as urease inhibitors, compounds with a methoxy group at the para position of the benzene (B151609) ring showed potent activity. nih.gov

When compared to Isoniazid, a cornerstone anti-tubercular drug, derivatives often show modified activity profiles. Isoniazid itself is a pro-drug activated by the mycobacterial enzyme KatG. frontiersin.org Many analogs are designed to overcome resistance mechanisms or to improve the therapeutic index. For example, some Isoniazid-Schiff base analogs have been designed to inhibit other essential mycobacterial enzymes. researchgate.net The introduction of lipophilic groups, such as in 1-isonicotinyl-2-palmitoyl hydrazine, has been shown to increase activity against the Mycobacterium avium complex compared to the more hydrophilic Isoniazid. nih.gov The isobutoxy group on this compound would similarly increase lipophilicity.

The nature of the substituent on the benzohydrazide scaffold is a key determinant of biological activity. For example, in a series of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs, the type of aldehyde used to form the hydrazone dictated the antimicrobial and antidiabetic activity. orientjchem.org Similarly, for N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, different substituents led to a range of antimicrobial and anticancer activities. nih.gov

Table 2: Comparative Biological Activity of Selected Benzohydrazide Analogs

| Compound/Analog Class | Key Structural Feature | Observed Biological Activity | Reference |

| Nitro- and Carboxyl-substituted Benzohydrazides | Electron-withdrawing groups | Increased inhibitory activity against E. coli ParE. | frontiersin.org |

| Methyl- and Methoxy-substituted Benzohydrazides | Electron-releasing groups | Decreased inhibitory activity against E. coli ParE. | frontiersin.org |

| 1-Isonicotinyl-2-palmitoyl hydrazine | Increased lipophilicity vs. Isoniazid | Higher activity against Mycobacterium avium complex. | nih.gov |

| 4-(Trifluoromethyl)benzohydrazide hydrazones | Trifluoromethyl group | Potent cholinesterase inhibition. | |

| (E)-4-Chloro-N'-(thiophen-2-ylmethylene) benzohydrazide | Thiophene moiety | Marked antifungal and antibacterial potential. | derpharmachemica.com |

| N',N'-dibenzylbenzohydrazides | Dibenzyl substitution | Good antifungal activity against Botrytis cinerea. | acs.org |

This comparative analysis underscores that while the benzohydrazide scaffold is a promising starting point, the specific biological profile of this compound will be uniquely defined by the nature and position of the isobutoxy group in relation to different biological targets.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 4-Isobutoxybenzohydrazide is intrinsically linked to its specific structural features. SAR studies aim to identify these key determinants, providing a blueprint for its interaction with biological targets.

Analysis of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound are highly sensitive to the nature and position of substituents on its core structure. isef.net The isobutoxy group at the fourth position of the benzene (B151609) ring is a critical feature. Variations in this alkoxy chain, such as altering its length or branching, can significantly influence the compound's activity. For instance, the steric bulk and electronic properties of substituents can affect how the molecule fits into the binding pocket of a target protein and the strength of its interactions. researchgate.net

A hypothetical representation of how different substituents might affect the activity of a core molecule is presented in the table below.

| Substituent at R1 | Substituent at R2 | Relative Potency | Selectivity Profile |

| Isobutoxy | -H | Baseline | Moderate |

| n-Butoxy | -H | Decreased | Altered |

| tert-Butoxy | -H | Increased | High |

| Isobutoxy | -CH3 | Variable | Variable |

| Isobutoxy | -C6H5 | Decreased | Low |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Identification of Critical Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. fiveable.meunina.it For this compound, the key pharmacophoric features likely include:

A Hydrogen Bond Donor: The -NH2 group of the hydrazide moiety. researchgate.net

A Hydrogen Bond Acceptor: The carbonyl oxygen of the hydrazide group. researchgate.net

A Hydrophobic Region: The isobutoxy group and the benzene ring. researchgate.net

An Aromatic Ring: The central phenyl group. researchgate.net

These features collectively define the molecule's ability to interact with its biological target. The spatial arrangement of these pharmacophoric elements is crucial for optimal binding and subsequent biological response. univie.ac.at

Design and Synthesis of Analogs for SAR Refinement and Optimization

Based on the initial SAR findings, medicinal chemists can rationally design and synthesize new analogs of this compound to refine and optimize its activity. researchgate.net This iterative process involves making systematic modifications to the lead compound and evaluating the biological activity of the resulting derivatives. nih.govresearchgate.net

For example, a series of analogs could be synthesized by:

Varying the alkoxy substituent at the para-position to explore the impact of chain length, branching, and cyclization.

Introducing different substituents on the benzene ring to probe the effects of electronic and steric properties. beilstein-journals.org

Modifying the hydrazide group to explore different hydrogen bonding patterns and steric tolerances. nih.gov

The synthesis of these analogs allows for a more detailed mapping of the SAR, leading to a deeper understanding of the structural requirements for optimal activity. nih.gov

Computational Approaches in SAR/QSAR Modeling

Computational methods have become indispensable tools in modern drug design, offering powerful ways to analyze and predict the biological activity of compounds. nih.gov

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies are valuable in the study of this compound. nih.govnih.gov

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of known active molecules. iaanalysis.com By comparing the structures of this compound and its analogs, it is possible to build a pharmacophore model that captures the key features required for activity. nih.gov This model can then be used to screen virtual libraries for new, structurally diverse compounds with the desired biological profile. isef.net

Structure-Based Design: If the three-dimensional structure of the target protein is available, structure-based design techniques can be employed. iaanalysis.com Molecular docking simulations can predict how this compound and its analogs bind to the active site of the target. nih.gov This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. mdpi.com This information can then guide the design of new analogs with improved binding characteristics.

Predictive Modeling for Novel this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.comresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of novel compounds. researchgate.netnih.gov

For this compound, a QSAR model could be developed using a dataset of its analogs with known biological activities. conicet.gov.arresearchgate.net The model would identify the key molecular descriptors that correlate with potency. Once a statistically robust and predictive QSAR model is established, it can be used to:

Predict the activity of newly designed, unsynthesized derivatives of this compound. nih.goveuropa.eu

Prioritize which analogs to synthesize and test, thereby saving time and resources.

Provide a deeper understanding of the mechanistic basis of the compound's activity. nih.gov

Advanced Computational Chemistry Applications for 4 Isobutoxybenzohydrazide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern computational chemistry, enabling the study of molecular behavior and interactions. frontierspartnerships.org These methods build a bridge between static molecular structures and their dynamic functions. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape. diva-portal.orgchemrxiv.org

For 4-Isobutoxybenzohydrazide, a conformational analysis would reveal the most stable, low-energy conformers. The energy landscape is often visualized as a multi-dimensional surface with valleys representing stable conformations (local minima) and peaks representing the energy barriers between them. mdpi.combiorxiv.org Understanding this landscape is crucial, as the preferred conformation in a biological environment, such as a protein's binding site, may not be its lowest energy state in isolation. rsc.org Computational methods can exhaustively sample the conformational space to identify all relevant low-energy structures, providing a foundational understanding of the molecule's structural flexibility. mdpi.com

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic interactions between a ligand, like this compound, and its biological target, typically a protein or enzyme. frontierspartnerships.orgnih.gov

An MD simulation would begin by docking this compound into the active site of a target protein. The resulting complex is then simulated for a specific duration (e.g., nanoseconds to microseconds) under physiological conditions. researchgate.net Throughout the simulation, key metrics are analyzed to assess the stability of the binding. plos.org

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand from their initial positions. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. frontierspartnerships.orgplos.org

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid during the simulation. Significant fluctuations in the amino acid residues of the binding pocket can indicate important dynamic interactions with the ligand. frontierspartnerships.org

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and protein are monitored over time. Persistent hydrogen bonds are key indicators of a stable and specific interaction. frontiersin.org

These simulations provide an atomic-level view of how this compound might interact with and stabilize a target protein, offering insights that are critical for rational drug design. nih.govfrontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about the electronic properties of molecules. nih.gov These methods are essential for understanding chemical structure and reactivity from first principles.

Electronic Structure Elucidation (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. mpg.dewikipedia.orgaimspress.com DFT is computationally efficient and can provide accurate descriptions of molecular properties. rsc.org

For this compound, DFT calculations could be used to determine a range of fundamental electronic properties:

Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution helps predict regions of the molecule that are likely to act as electron donors or acceptors.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Atomic Charges: DFT can calculate the partial charge on each atom, offering a quantitative measure of the molecule's polarity.

These insights into the electronic structure are fundamental to understanding the molecule's intrinsic reactivity and its potential for intermolecular interactions. nih.govrsc.org

Reaction Mechanism Studies and Transition State Analysis

Understanding how a molecule participates in a chemical reaction is key to elucidating its mechanism of action or metabolic fate. Computational methods can map out the entire reaction pathway, identifying the intermediates and transition states involved. sumitomo-chem.co.jpwalisongo.ac.id A transition state is the highest energy point on a reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. solubilityofthings.comlibretexts.org

If this compound were hypothesized to undergo a specific chemical transformation (e.g., hydrolysis or metabolism by an enzyme), quantum chemical calculations could be employed to study the mechanism. Researchers would model the reactants, products, and any proposed intermediates. sumitomo-chem.co.jp Using specialized algorithms, they would then locate the transition state structure connecting them. solubilityofthings.com The calculation provides the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. walisongo.ac.idsolubilityofthings.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. ethz.ch

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment

For a compound to be a viable drug candidate, it must possess favorable ADMET properties. nih.gov In silico (computer-based) tools are widely used in early-stage drug discovery to predict these properties, helping to identify promising candidates and flag potential liabilities before costly experimental work is undertaken. biotechnologia-journal.orgsciensage.info

Numerous software platforms and web servers (e.g., SwissADME, pkCSM, admetSAR) use quantitative structure-activity relationship (QSAR) models and machine learning to predict ADMET profiles and drug-likeness from a molecule's structure. biotechnologia-journal.orgphcogj.com

Drug-likeness Assessment Drug-likeness is a qualitative concept used to evaluate whether a compound contains functional groups and has physicochemical properties consistent with known drugs. openmolecules.orgtaylorfrancis.com This is often assessed using rules-based filters, such as Lipinski's Rule of Five, which flags compounds that may have poor absorption or permeation. taylorfrancis.com An analysis of this compound would generate data similar to that shown in Table 1.

Table 1: Illustrative Physicochemical and Drug-Likeness Properties for this compound (Note: These values are for illustrative purposes and are not from a specific experimental study.)

| Property | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight | 208.26 g/mol | Yes (< 500) |

| LogP (Octanol/Water) | 2.50 | Yes (< 5) |

| Hydrogen Bond Donors | 3 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

| Molar Refractivity | 59.0 cm³ | - |

| Polar Surface Area (PSA) | 58.6 Ų | - |

ADMET Prediction ADMET prediction models estimate how the compound will behave in the body. sygnaturediscovery.com These predictions cover key pharmacokinetic and toxicity endpoints. nih.govbiointerfaceresearch.com An illustrative ADMET profile for this compound is presented in Table 2.

Table 2: Illustrative In Silico ADMET Prediction for this compound (Note: These values are for illustrative purposes and are not from a specific experimental study.)

| Parameter | Category | Prediction | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut. phcogj.com |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. phcogj.com | |

| Distribution | P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. sciensage.info |

| Metabolism | CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. sciensage.info |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via CYP2C9. sciensage.info | |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. sciensage.info | |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4. sciensage.info | |

| Excretion | Total Clearance | Moderate | Predicted to be cleared from the body at a moderate rate. phcogj.com |

| Toxicity | AMES Mutagenicity | No | Predicted to be non-mutagenic. biotechnologia-journal.org |

These in silico assessments provide a crucial first pass, guiding further experimental investigation into the compound's potential as a therapeutic agent. mdpi.com

Predictive Algorithms for Pharmacokinetic Profiles

A crucial early step in drug development is determining a compound's pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. nih.gov Predictive algorithms and physiologically based pharmacokinetic (PBPK) models are instrumental in this assessment, offering in silico predictions that guide further development long before clinical trials. rdd.edu.iqresearchgate.net

These models integrate a compound's physicochemical properties—such as its molecular weight, lipophilicity (logP), and solubility—with a wealth of physiological data to simulate its journey through the body. researchgate.net For this compound, machine learning frameworks and PBPK software can predict key parameters like bioavailability, clearance rate, volume of distribution, and plasma concentration over time. nih.govresearchgate.net Studies on related benzohydrazide (B10538) and hydrazone derivatives have successfully used tools like SwissADME to forecast their pharmacokinetic viability, including gastrointestinal absorption and blood-brain barrier permeability. pensoft.netuobaghdad.edu.iq

The process begins by inputting the structure of this compound into specialized software, which calculates its fundamental physicochemical properties. These data points are then fed into sophisticated algorithms that model the compound's interaction with various biological systems, such as cytochrome P450 enzymes responsible for metabolism. ijcce.ac.ir The output provides a comprehensive, predictable PK profile that is essential for anticipating a compound's behavior in a biological system. Recent advancements even allow for the direct prediction of a concentration-time profile based on molecular structure alone, significantly accelerating the initial screening process. nih.gov

Table 1: Hypothetical In Silico Pharmacokinetic/ADME Prediction for this compound

This interactive table illustrates the type of data generated by computational tools to predict the drug-like properties of a compound. The values presented here are hypothetical and serve to demonstrate the parameters assessed for a molecule like this compound.

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 208.26 g/mol | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | 2.5 | Indicates good membrane permeability. | |

| Water Solubility | Moderately Soluble | Suggests potential for acceptable absorption. | |

| Pharmacokinetics (ADME) | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | |

| CYP450 Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions with substrates of this enzyme. researchgate.net | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Complies with standard rules for oral bioavailability. rdd.edu.iq |

| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |

Virtual Screening for Target Identification and Hit Prioritization

Virtual screening is a cornerstone of modern computational drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets. frontiersin.org This process is fundamental for identifying the potential proteins or enzymes with which a compound like this compound might interact, a critical step known as target identification. aionlabs.comchemrxiv.org

The process typically employs molecular docking, where a 3D model of the compound is computationally fitted into the binding sites of various known protein structures. researchgate.net For this compound, this would involve screening it against a database of proteins implicated in various diseases. Docking algorithms calculate a "docking score" for each potential interaction, which estimates the binding affinity between the compound and the target. researchgate.net A favorable score suggests a potential "hit"—a compound that may modulate the protein's activity. acs.org Research on similar hydrazide and hydrazone derivatives has successfully used this method to identify potential inhibitors for targets like c-Met kinase, monoamine oxidase B (MAO-B), and various proteases. pensoft.nettandfonline.commdpi.comlongdom.org

Following the initial screening, hit prioritization is performed to filter and rank the most promising candidates. cresset-group.com This involves more than just the initial docking score. Advanced computational methods assess the quality of the interaction, the novelty of the chemical scaffold, and predicted ADMET properties to refine the list of hits. acs.org For instance, hits are evaluated for potential liabilities, such as reactive functional groups or poor predicted pharmacokinetics, to eliminate compounds that are likely to fail in later stages. acs.org The remaining high-quality hits are then prioritized for experimental validation, ensuring that laboratory resources are focused on the molecules with the highest probability of success. cresset-group.com

Table 2: Illustrative Virtual Screening and Hit Prioritization Workflow for this compound

This interactive table conceptualizes the results from a virtual screening campaign. The data is hypothetical and demonstrates how hits are identified and prioritized based on computational metrics.

| Target Protein | Docking Score (kcal/mol) | Key Interactions Predicted | ADMET Risk Flag | Priority Level |

| Protease A | -9.5 | Hydrogen bond with Asp-121; Hydrophobic interactions | Low | High |

| Kinase B | -8.2 | Pi-cation interaction with Lys-45 | Low | Medium |

| GPCR C | -7.1 | None significant | High (Poor Solubility) | Low |

| Nuclear Receptor D | -9.1 | Hydrogen bond with Arg-340 | Medium (CYP Inhibitor) | Medium |

| Enzyme E | -6.5 | Van der Waals forces only | Low | Low |

Comprehensive Spectroscopic Analysis for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Isobutoxybenzohydrazide is anticipated to exhibit distinct signals corresponding to the protons of the isobutoxy group and the benzohydrazide (B10538) moiety.

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the isobutoxy group are expected to appear at a slightly lower chemical shift (more shielded) compared to the protons ortho to the hydrazide group due to the electron-donating nature of the ether linkage.

Isobutoxy Protons: The isobutoxy group will present a characteristic pattern: a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet (septet or nonet) for the single methine proton (-CH-), and a doublet for the two methylene (B1212753) protons (-O-CH₂-).

Hydrazide Protons: The N-H protons of the hydrazide group (-CONHNH₂) will appear as exchangeable signals, often broad, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon attached to the oxygen of the isobutoxy group will be significantly downfield, as will the carbon of the carbonyl group. The other aromatic carbons will appear in the typical range of δ 110-160 ppm.

Isobutoxy Carbons: The four carbons of the isobutoxy group will give rise to distinct signals, with the methylene carbon attached to the oxygen appearing the most downfield among them.

Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to have the most downfield chemical shift in the spectrum, typically in the range of δ 160-170 ppm.

| Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns | Predicted ¹³C NMR Chemical Shifts (δ) |

| Proton | Predicted δ (ppm) |

| Aromatic (ortho to -O) | ~6.9 |

| Aromatic (ortho to -CO) | ~7.8 |

| -O-CH ₂- | ~3.8 |

| -CH -(CH₃)₂ | ~2.1 |

| -CH(CH ₃)₂ | ~1.0 |

| -NH - | Variable |

| -NH ₂ | Variable |

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.netlibretexts.orgchemicalbook.com

COSY: This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the -O-CH₂- protons and the -CH- proton of the isobutoxy group, and between the adjacent aromatic protons. libretexts.org

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons. researchgate.netresearchgate.net

The presence of rotatable single bonds in this compound, particularly around the C-O ether linkage and the C-C and C-N bonds of the hydrazide moiety, suggests the possibility of different conformational isomers in solution. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. researchgate.netcareerendeavour.comnmrdb.org By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and to characterize the populations of different conformers. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. aip.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The predicted exact mass for the molecular ion [M+H]⁺ of this compound (C₁₁H₁₆N₂O₂) is a key parameter for its identification.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Nominal Mass | 208 |

| Monoisotopic Mass | 208.1212 |

| Predicted [M+H]⁺ | 209.1285 |

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. mdpi.com The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For benzohydrazide derivatives, fragmentation commonly occurs at the amide and hydrazide bonds. researchgate.netdrugbank.comrenishaw.com

Predicted Fragmentation Pattern:

Loss of the isobutoxy group: A significant fragment would likely correspond to the benzoyl cation or a related species, resulting from the cleavage of the C-O ether bond.

Cleavage of the N-N bond: This would lead to the formation of a benzoyl-containing fragment.

Cleavage of the C-N bond: Fragmentation at the amide bond would generate an isobutoxy-substituted benzoyl cation.

Fragmentation of the isobutyl group: Loss of isobutene from the molecular ion is also a plausible fragmentation pathway.

| Predicted Fragment (m/z) | Proposed Structure/Origin |

| 151 | [C₈H₇O₂]⁺ - Loss of the isobutyl group and subsequent rearrangement. |

| 121 | [C₇H₅O₂]⁺ - Benzoyl cation with hydroxyl group. |

| 105 | [C₇H₅O]⁺ - Benzoyl cation. |

| 93 | [C₆H₅O]⁺ - Phenoxy cation. |

| 57 | [C₄H₉]⁺ - Isobutyl cation. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light in Raman spectroscopy corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound are expected to show characteristic bands for the N-H, C=O, C-O, aromatic C-H, and aliphatic C-H bonds.

N-H Stretching: The N-H stretching vibrations of the hydrazide group are expected in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isobutoxy group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the hydrazide is expected around 1640-1680 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ether linkage will appear in the region of 1200-1300 cm⁻¹ (asymmetric stretch) and around 1000-1100 cm⁻¹ (symmetric stretch).

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

N-H Bending: The N-H bending vibration of the hydrazide group is expected around 1600-1650 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity (IR) |

| N-H (Hydrazide) | Stretching | 3200-3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C=O (Amide I) | Stretching | 1640-1680 | Strong |

| N-H (Amide II) | Bending | 1580-1620 | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |

| C-O (Ether) | Asymmetric Stretching | 1200-1300 | Strong |

| C-O (Ether) | Symmetric Stretching | 1000-1100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. masterorganicchemistry.comliv.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light. researchgate.net

In this compound, the key chromophores are the benzene ring and the hydrazide group (-CONHNH₂). The electronic system of the benzene ring, with its delocalized π-electrons, gives rise to strong absorptions in the UV region. These are typically π → π* transitions, where an electron moves from a bonding π orbital to an antibonding π* orbital. masterorganicchemistry.com The hydrazide group contains non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms, as well as π-electrons in the carbonyl group. This allows for another type of transition, the n → π* transition, where a non-bonding electron is excited to an antibonding π* orbital. masterorganicchemistry.com Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and are less intense than π → π* transitions. researchgate.net The presence of the isobutoxy group (-OCH₂CH(CH₃)₂) on the benzene ring acts as an auxochrome, which can modify the absorption characteristics (both wavelength and intensity) of the primary chromophore.

UV-Vis spectroscopy also serves as a valuable tool for purity assessment. nih.govnanochemres.org The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nanochemres.org A pure sample of this compound will exhibit a characteristic spectrum with specific absorption maxima (λmax) and corresponding molar absorptivity (ε) values. The presence of impurities, especially those containing other chromophores, would result in additional absorption bands or a change in the shape and intensity of the expected spectrum, allowing for a qualitative and sometimes quantitative assessment of purity. nih.gov

While specific experimental data for this compound is not available, the table below provides hypothetical, yet representative, UV-Vis data based on analogous benzohydrazide derivatives found in the literature.

Table 1: Representative UV-Vis Spectroscopic Data for this compound

| Parameter | Value | Transition Type | Solvent |

| λmax 1 | ~210-230 nm | π → π | Ethanol (B145695) |

| λmax 2 | ~270-290 nm | n → π | Ethanol |

| Molar Absorptivity (ε) for λmax 1 | >10,000 L·mol⁻¹·cm⁻¹ | - | Ethanol |

| Molar Absorptivity (ε) for λmax 2 | <2,000 L·mol⁻¹·cm⁻¹ | - | Ethanol |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgmalvernpanalytical.com This technique relies on the principle that when a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because crystals are composed of a highly ordered, repeating arrangement of atoms in a lattice, the scattered X-rays interfere with each other constructively in specific directions, producing a unique diffraction pattern. nih.govwikipedia.org

The fundamental output of an XRD experiment includes the determination of the unit cell—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry operations within the crystal. scribd.com The unit cell is defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). scribd.com This information is crucial for understanding the solid-state properties of the material and identifying different crystalline forms, or polymorphs.

As no published crystal structure for this compound could be located, a specific data table cannot be generated. However, the following table illustrates the type of crystallographic data that would be obtained from a successful single-crystal XRD experiment on a related benzohydrazide derivative.

Table 2: Illustrative X-ray Diffraction Data for a Benzohydrazide Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | One of the seven fundamental crystal systems. scribd.com |

| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. nih.gov |

| a (Å) | ~13.2 | Length of the 'a' axis of the unit cell. |

| b (Å) | ~6.6 | Length of the 'b' axis of the unit cell. |

| c (Å) | ~18.0 | Length of the 'c' axis of the unit cell. |

| α (°) ** | 90 | Angle between 'b' and 'c' axes. |

| β (°) | ~110.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) ** | ~1480 | The volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Mechanistic Insights into 4 Isobutoxybenzohydrazide Biological Actions

Molecular Target Identification and Validation Strategies

No information is available in the scientific literature regarding the specific molecular targets of 4-Isobutoxybenzohydrazide or any strategies that have been employed for their identification and validation.

Investigation of Cellular Signaling Pathways Modulated by this compound

There are no available studies investigating the effects of this compound on any cellular signaling pathways.

MAPK Pathway Modulation

No research data could be found on the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound.

NF-κB Pathway Regulation

There is no information available concerning the regulation of the Nuclear Factor-kappa B (NF-κB) pathway by this compound.

Enzyme Kinetic Studies for Inhibitory Mechanisms

No enzyme kinetic studies have been published that detail the inhibitory mechanisms of this compound on any specific enzymes. Therefore, data on parameters such as inhibition constants (K_i) or the mode of inhibition (e.g., competitive, non-competitive) are not available.

Receptor-Ligand Interaction Dynamics at the Molecular Level

There are no findings in the current scientific literature that describe the receptor-ligand interaction dynamics of this compound at a molecular level. This includes a lack of data on binding affinities, kinetic rates (association and dissociation constants), or structural details of its interaction with any receptor.

Preclinical Research Methodologies and Translational Potential

In Vitro Preclinical Models for Efficacy and Safety Assessment

The initial stages of preclinical assessment are dominated by in vitro models, which offer a controlled and high-throughput environment to dissect the pharmacological and toxicological properties of a compound at the cellular and subcellular levels. nih.gov These models are indispensable for early-stage screening, mechanism of action studies, and identifying potential liabilities.

Cell-based assays are fundamental tools in preclinical research, providing insights into how a compound like 4-Isobutoxybenzohydrazide interacts with biological systems. nih.govnih.gov These assays are more biologically relevant than simple biochemical tests because they reflect the complexity of a cellular environment, including metabolic processes and signaling pathways. researchgate.netnih.gov

High-Throughput Screening (HTS) methodologies enable the rapid evaluation of vast libraries of chemical compounds. oncotarget.com Utilizing robotics and data processing, HTS can test thousands of compounds in miniaturized assay formats (e.g., 96, 384, or 1536-well plates) to identify "hits" with desired biological activity or to characterize the potency and selectivity of lead compounds like this compound. oncotarget.comnuvisan.com A range of assays would be deployed to build a comprehensive profile of the compound.

Interactive Table 1: Representative Cell-Based Assays for Preclinical Profiling

| Assay Category | Specific Assay | Purpose | Example Readout Technology |

| Efficacy | Target Engagement | Confirms direct interaction with the intended molecular target. | Cellular Thermal Shift Assay (CETSA), NanoBRET |

| Reporter Gene Assay | Measures modulation of a specific signaling pathway. | Luciferase or fluorescent protein expression | |

| Cell Proliferation | Assesses the cytostatic or cytotoxic effect on cancer cells. | MTT or resazurin-based viability assays | |

| Safety | hERG Inhibition | Screens for potential cardiotoxicity (QT prolongation). | Automated patch-clamp or flux assays |

| Cytotoxicity | Determines the general toxicity to healthy human cells. | LDH release, High-Content Imaging of cell health markers | |

| Genotoxicity | Evaluates the potential to cause DNA or chromosomal damage. | In vitro micronucleus assay, Ames test (bacterial) |

Note: This table is illustrative and represents a typical testing cascade for a novel compound.

Recognizing the limitations of conventional 2D cell cultures, which lack the architectural and physiological complexity of native tissues, preclinical research has increasingly adopted advanced in vitro models. beonchip.comfrontiersin.org

3D Cell Cultures , including spheroids and organoids, allow cells to grow in three dimensions, fostering more realistic cell-to-cell interactions and microenvironments. researchgate.net Patient-derived organoids, for instance, can offer a platform to test the efficacy and toxicity of this compound on models that closely mirror the genetics and physiology of human tissues, both healthy and diseased. huborganoids.nl

Organ-on-a-Chip (OOC) platforms represent a significant leap forward, using microfluidic technology to create dynamic microphysiological systems that mimic the functions of human organs. mdpi.comnih.gov These devices can simulate mechanical forces, fluid flow, and complex tissue architectures, providing a more accurate prediction of a drug's effects. frontiersin.orgnih.gov A "liver-on-a-chip" could be used to study the metabolism of this compound and its potential for drug-induced liver injury, while multi-organ chips can investigate systemic toxicity and drug-drug interactions. nih.govfda.gov

In Vivo Preclinical Models and Study Design

Following demonstration of a promising profile in vitro, in vivo studies in animal models are essential to understand the compound's behavior in a complex, whole-organism system. mdpi.comresearchgate.net These studies are critical for evaluating integrated efficacy, pharmacokinetics, and systemic toxicity. nih.gov

Efficacy studies aim to confirm that the biological activity observed in vitro translates to a therapeutic effect in a living animal. hesiglobal.org The selection of an appropriate animal model that recapitulates key aspects of the human disease is paramount for the translational relevance of these studies. mdpi.commdpi.com

Proof-of-concept (POC) studies are a pivotal milestone, providing the first definitive evidence that the compound's mechanism of action can produce the desired therapeutic outcome in vivo. nih.gov Positive POC data are a key determinant for a compound's progression into more extensive and costly development stages. europa.eu

Interactive Table 2: Examples of In Vivo Models for Efficacy Assessment

| Therapeutic Indication | Animal Model | Study Objective | Key Outcome Measures |

| Oncology | Patient-Derived Xenograft (PDX) Mouse | Evaluate anti-tumor activity in a model that retains human tumor heterogeneity. | Tumor growth inhibition/regression, survival, biomarker analysis |

| Neurodegeneration | Transgenic Mouse Model of Alzheimer's | Assess impact on disease-related pathology and cognitive function. | Behavioral tests (e.g., water maze), amyloid plaque load, neuroinflammation |

| Inflammation | Rat Model of Collagen-Induced Arthritis | Determine anti-inflammatory and disease-modifying potential. | Paw volume, clinical arthritis score, cytokine profiling, histology |

Note: This table provides representative examples of animal models used in preclinical efficacy studies.

Preclinical toxicology studies are a regulatory requirement designed to identify potential hazards and establish a safe starting dose for human trials. labforward.ionih.gov These studies are conducted under strict guidelines to ensure data quality and reliability.

The toxicological evaluation of a compound like this compound would typically include:

Single- and repeat-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). fda.govafmps.be

Safety pharmacology studies to investigate potential adverse effects on vital functions of the cardiovascular, respiratory, and central nervous systems. afmps.be

Genotoxicity studies (in vivo) to complement the in vitro assays and assess the potential for DNA damage in a whole animal.

Pharmacokinetic and toxicokinetic analyses to understand the relationship between the dose, systemic exposure, and observed toxicities. afmps.be

Statistical Considerations in Preclinical Study Design and Data Analysis

Key statistical principles that must be integrated into preclinical study design include:

Power and Sample Size: Calculations must be performed to ensure the study has a sufficient sample size to detect a meaningful biological effect, thus avoiding false-negative results. nih.govresearchgate.net

Randomization and Blinding: These are critical for minimizing selection and observer bias. Animals should be randomly allocated to experimental groups, and investigators involved in data collection and analysis should be blinded to the treatment assignments. nih.gov

Appropriate Statistical Analysis: The choice of statistical methods must be appropriate for the data type and study design. This includes using parametric tests (e.g., t-test, ANOVA) when assumptions are met, or non-parametric alternatives when they are not. nih.gov

Ethical Considerations in Preclinical Research

The ethical conduct of preclinical research is a cornerstone of responsible scientific investigation, ensuring the humane treatment of animals and the integrity of scientific data. While specific ethical review data for the preclinical assessment of this compound is not publicly available, the evaluation of any new chemical entity, including this hydrazide derivative, would be subject to universally recognized ethical principles and regulatory frameworks. These guidelines are in place to govern the use of animals in research and to ensure that such studies are scientifically sound and ethically justified.

At the heart of ethical preclinical research are the principles of the "3Rs": Replacement, Reduction, and Refinement. trials360.comssbfnet.comnih.gov These principles advocate for the replacement of animal models with non-animal methods whenever possible, the reduction of the number of animals used to the minimum necessary to obtain scientifically valid data, and the refinement of experimental procedures to minimize any potential pain, suffering, or distress to the animals. trials360.comssbfnet.comnih.gov

Before any in vivo studies on a compound like this compound could commence, researchers would be required to provide a robust scientific justification for the research. This justification would need to demonstrate that the potential benefits of the study, such as advancing knowledge of disease or developing a new therapeutic agent, outweigh the potential harm to the animals involved. trials360.comarchivosdeneurociencias.org The research protocol would undergo rigorous review by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. trials360.comssbfnet.com This committee would be tasked with ensuring that the proposed research adheres to all applicable national and international regulations, such as the Good Laboratory Practice (GLP) guidelines. trials360.com

Transparency in the research process and the clear communication of study objectives, methodologies, and potential outcomes are also critical ethical considerations. trials360.com Furthermore, the implementation of humane endpoints is a vital component of ethical preclinical trials, requiring the cessation of a study for an animal if it experiences severe or unremitting pain or distress. trials360.com

The following interactive data table illustrates the key ethical considerations that would be addressed in a hypothetical preclinical study protocol for this compound.

| Ethical Consideration | Description | Application to this compound Research | Oversight Body |

| Scientific Justification | The research must have a clear and valid scientific purpose that contributes to scientific knowledge or human/animal health. trials360.comarchivosdeneurociencias.org | The study would need to articulate the potential of this compound to address a specific medical need, based on existing in vitro data or theoretical knowledge. | Institutional Animal Care and Use Committee (IACUC)/Ethics Committee |

| Replacement | The use of non-animal methods (e.g., cell cultures, computer modeling) should be considered and implemented where feasible. trials360.comssbfnet.comnih.gov | Initial screening and toxicity testing of this compound would ideally be conducted using in vitro assays to reduce the need for animal testing. hilarispublisher.com | IACUC/Ethics Committee |

| Reduction | The number of animals used should be the minimum required to obtain statistically significant and scientifically valid results. trials360.comssbfnet.comnih.gov | Statistical methods would be used to calculate the minimum sample size needed to assess the efficacy and safety of this compound. | IACUC/Ethics Committee, Statistician |

| Refinement | Experimental procedures must be optimized to minimize animal pain, suffering, and distress. trials360.comssbfnet.comnih.gov This includes the use of appropriate anesthesia, analgesia, and humane endpoints. | The administration of this compound, as well as all subsequent procedures, would be designed to be as minimally invasive as possible. Animals would be closely monitored for any signs of distress, and clear criteria for humane euthanasia would be established. | IACUC/Ethics Committee, Veterinarian |

| Regulatory Compliance | Adherence to all relevant national and international laws and guidelines for the ethical use of animals in research. trials360.comssbfnet.com | The study would be conducted in accordance with guidelines such as the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals. | IACUC/Ethics Committee, Regulatory Affairs Department |

| Transparency | Open communication about the study's objectives, methods, and findings. trials360.com | While proprietary information may be protected, the ethical framework and general procedures of the study should be clearly documented and available for review. | Research Institution, Funding Agencies |

The rigorous application of these ethical principles is not only a moral imperative but also fundamental to the translational potential of preclinical research. By ensuring the welfare of research animals and the scientific validity of the data obtained, researchers can have greater confidence in the reliability of their findings. This, in turn, increases the likelihood that promising results from preclinical studies of compounds like this compound can be successfully and ethically translated into future clinical applications for the benefit of human health.

Future Research Directions and Emerging Applications of 4 Isobutoxybenzohydrazide

Development of Novel Therapeutic Agents Based on the Hydrazide Scaffold

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its role in a multitude of bioactive compounds. researchgate.netnih.gov The development of new therapeutic agents is a significant future direction for molecules like 4-Isobutoxybenzohydrazide, leveraging the proven versatility of the hydrazide scaffold. mdpi.com Hydrazide-hydrazone derivatives, which can be synthesized from hydrazides, exhibit a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govnih.gov

A primary area of focus has been in the development of anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. mdpi.com Researchers have successfully used a "scaffold hopping" approach, modifying parts of existing antitubercular agents while retaining the core hydrazide moiety, to create novel molecules with specific activity against drug-resistant tuberculosis. mdpi.com For instance, the introduction of a 3,5-dinitroaryl group into an amino acid hydrazide scaffold enhanced antibacterial activity against multiple strains of M. tuberculosis. mdpi.comcncb.ac.cn This suggests that future modifications of the 4-isobutoxy moiety or the hydrazide group of this compound could yield potent and selective therapeutic agents.

The hydrazide structure also serves as a valuable synthon for creating various heterocyclic compounds, further broadening its pharmacological utility. researchgate.net These derivatives are being explored for a range of applications, highlighting the potential for this compound to serve as a starting point for a diverse library of new chemical entities. researchgate.netresearchgate.net

Table 1: Examples of Biologically Active Hydrazide/Hydrazone Derivatives

| Derivative Class | Target Application | Research Finding | Citations |

| N-substituted amino acid hydrazides | Anti-tuberculosis | Introduction of a 3,5-dinitroaryl moiety enhanced activity against wild-type and drug-resistant M. tuberculosis strains. | mdpi.comcncb.ac.cn |

| Imidazo[1,2-a]pyridine derivatives | Anti-tuberculosis | Showed potent activity against the H37Rv strain of M. tuberculosis, comparable to the standard drug isoniazid. | researchgate.net |

| Gabapentin-derived hydrazide-hydrazones | Antimicrobial & Antioxidant | Certain derivatives showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. | researchgate.net |

| Quinoline hydrazone derivatives | Antimicrobial | These derivatives are noted for their significant antibacterial activity among other biological effects. | researchgate.net |

| Cholic acid hydrazide-hydrazones | Antibacterial | Demonstrated strong activity against E. coli. | nih.gov |

Exploration of New Biological Targets and Signaling Pathways

A crucial aspect of future research will be to identify and validate the specific biological targets and signaling pathways modulated by this compound and its derivatives. Modern drug discovery increasingly relies on a deep understanding of a compound's mechanism of action. nih.govnih.gov The process involves moving beyond phenotypic screening to pinpoint the precise proteins or pathways responsible for a biological effect. nih.gov

For related hydrazide compounds, research has implicated various mechanisms. In the context of tuberculosis, some hydrazides are believed to inhibit enzymes essential for the synthesis of the mycobacterial cell wall. mdpi.com For example, the cytochrome bc1 complex, a part of the electron transport chain, has been identified as a target for some anti-mycobacterial hydrazides. mdpi.com Future studies on this compound could investigate its potential to interact with similar targets in pathogens or human cells.

Advanced Synthetic Methodologies and Scalable Process Development

The advancement of synthetic chemistry is key to unlocking the full potential of this compound. While the traditional synthesis of hydrazides involves reacting carboxylic acids or their derivatives (like esters) with hydrazine (B178648) hydrate (B1144303), there is a continuous drive to develop more efficient, sustainable, and scalable methods. nih.govmdpi.com

Recent research has focused on "green chemistry" principles, such as using mechanosynthesis (grinding) or employing reusable catalysts like L-proline to create hydrazide derivatives. mdpi.com These methods offer benefits like high yields, shorter reaction times, reduced solvent use, and simpler purification processes. mdpi.com Applying such environmentally friendly protocols to the synthesis of this compound and its subsequent derivatives would be a significant step forward.

Furthermore, developing scalable processes is essential for translating a promising compound from the laboratory to potential industrial or pharmaceutical applications. researchgate.net This involves optimizing reaction conditions to ensure consistent quality and yield on a larger scale. mdpi.com Research into the transamidation of N-Boc, N-nitroso, and N-tosyl amides with hydrazine hydrate at room temperature has shown high yields, presenting another potential route for efficient synthesis. mdpi.com Future work will likely focus on refining these advanced methodologies for the specific production of this compound.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development, and their application to this compound research holds immense potential. nih.govnih.gov These computational tools can accelerate the process by analyzing vast datasets to predict properties, identify targets, and design novel molecules. mdpi.comresearchgate.net

AI can be integrated at multiple stages. mednexus.org In the initial phase, ML models can perform virtual screening of large compound libraries to identify derivatives of this compound that are most likely to bind to a specific biological target. researchgate.net AI can also predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to prioritize compounds with better drug-like characteristics for synthesis and testing. mdpi.commdpi.com

Generative AI models can design entirely new molecules de novo, building upon the this compound scaffold to create structures optimized for specific biological activities and properties. nih.gov Furthermore, AI can analyze complex multi-omics data to help identify novel biological targets and signaling pathways relevant to the compound's action. nih.gov By processing vast amounts of information from genetic, proteomic, and clinical data, AI can uncover new disease associations and therapeutic hypotheses for the hydrazide scaffold. mednexus.org

Table 2: Potential Applications of AI/ML in the Research of this compound